molecular formula C16H9F3N2O3S B14959779 N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B14959779
M. Wt: 366.3 g/mol
InChI Key: WLWUSAKYIKEUCG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide: is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

    Formation of Benzothiazole Ring: The benzothiazole ring is formed through the condensation of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: Finally, the benzodioxole and benzothiazole rings are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the trifluoromethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted benzothiazoles and benzodioxoles.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide
  • 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of a benzodioxole ring, a trifluoromethyl group, and a benzothiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C16H9F3N2O3S

Molecular Weight

366.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H9F3N2O3S/c17-16(18,19)15-21-10-3-1-8(5-13(10)25-15)14(22)20-9-2-4-11-12(6-9)24-7-23-11/h1-6H,7H2,(H,20,22)

InChI Key

WLWUSAKYIKEUCG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F

Origin of Product

United States

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